Mapracorat

Descripción

Propiedades

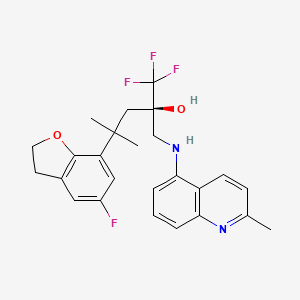

IUPAC Name |

(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFOYBQOIPQFY-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029572 | |

| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887375-26-0 | |

| Record name | Mapracorat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887375-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mapracorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mapracorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(R)-1,1,1-Trifluor-(4-(5-fluor-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[2-methylchinolin-5-yl]methyl}pentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPRACORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145V79YBVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mapracorat mechanism of action in ocular inflammation

An In-depth Technical Guide to the Ocular Anti-inflammatory Mechanism of Mapracorat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BOL-303242-X, ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties in preclinical and clinical investigations of ocular inflammatory diseases.[1][2] As a SEGRA, its mechanism is designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoid receptor activation from the side effects (transactivation) associated with traditional corticosteroids, such as elevated intraocular pressure.[2][3] This guide provides a detailed examination of this compound's molecular mechanism of action, supported by quantitative data from key experiments and detailed methodologies. It explores its interaction with the glucocorticoid receptor, its modulation of critical inflammatory signaling pathways, including MAPK and NF-κB, and its effects on inflammatory cell responses in the ocular environment.

Introduction: The Challenge of Ocular Inflammation and the Advent of SEGRAs

Ocular inflammation is a complex biological response involving a cascade of cellular and molecular events that can lead to discomfort, pain, and potentially vision loss. Conditions such as allergic conjunctivitis, dry eye disease, and post-operative inflammation are common clinical challenges.[4][5][6] For decades, glucocorticoids have been a cornerstone of treatment due to their broad and potent anti-inflammatory effects.[7] However, their long-term use is often limited by significant side effects, including increased intraocular pressure (IOP), cataract formation, and susceptibility to infection.[6][7] These adverse effects are primarily attributed to the transactivation of specific genes by the glucocorticoid receptor (GR).[5][8]

This has driven the development of Selective Glucocorticoid Receptor Agonists (SEGRAs), a class of compounds designed to retain the anti-inflammatory benefits of glucocorticoids while minimizing side effects.[2] SEGRAs aim to preferentially induce GR-mediated transrepression, the mechanism responsible for suppressing pro-inflammatory genes, while having a reduced capacity for GR-mediated transactivation.[5][8][9] this compound is a leading compound in this class, engineered for topical treatment of ocular and dermatological inflammatory disorders.[1][10]

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

This compound exerts its effects by binding with high affinity and selectivity to the human glucocorticoid receptor.[2][3] Unlike traditional steroids, its unique structure promotes a GR conformation that favors protein-protein interactions (transrepression) over direct DNA binding (transactivation).[5][9]

Transrepression: The Anti-Inflammatory Engine

The primary anti-inflammatory action of this compound is achieved through transrepression. Upon binding the GR, the this compound-GR complex translocates to the nucleus where it interferes with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This "tethering" mechanism does not involve direct binding of the GR to DNA but rather prevents these transcription factors from recruiting the necessary co-activators to initiate the transcription of inflammatory genes.[5] This leads to a potent, broad-spectrum reduction in the production of pro-inflammatory mediators.

Reduced Transactivation: The Safety Profile

The side effects of classical glucocorticoids are largely linked to the GR homodimerizing and binding to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, a process known as transactivation.[8][11] This can upregulate proteins like myocilin, which is associated with increased IOP.[3][12] this compound is designed to be less effective at inducing this process.[3][12] Studies in trabecular meshwork cells have shown that this compound acts as a partial agonist for myocilin induction, demonstrating a significantly reduced potential for elevating intraocular pressure compared to dexamethasone.[12][13]

Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are mediated through the suppression of multiple signaling cascades that are crucial in the ocular inflammatory response.

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

Inflammatory stimuli, such as hyperosmolarity in dry eye disease, activate stress-activated MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK).[5] These kinases phosphorylate and activate transcription factors like AP-1, leading to the production of cytokines. This compound has been shown to inhibit the phosphorylation of both p38 and JNK in human corneal epithelial cells.[5]

A key mechanism for this inhibition is the upregulation of MAP Kinase Phosphatase-1 (MKP-1).[2][14] MKP-1 is a negative regulator of the MAPK pathway that dephosphorylates and deactivates p38 and JNK. By augmenting MKP-1 expression, this compound establishes a potent feedback inhibition loop that dampens the inflammatory signal.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]

- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

Mapracorat (BOL-303242-X): A Technical Overview of a Novel Selective Glucocorticoid Receptor Agonist

Introduction

Mapracorat, also identified as BOL-303242-X and ZK-245186, is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of inflammatory conditions affecting the skin and eyes.[1][2][3] As a SEGRA, this compound is designed to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects, offering a potentially improved therapeutic index compared to traditional corticosteroids.[4][5] This document provides a detailed overview of its chemical structure, properties, mechanism of action, and findings from key experimental studies.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule with a distinct non-steroidal structure. Its chemical identity and core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | [3] |

| Chemical Formula | C₂₅H₂₆F₄N₂O₂ | [1][3][6] |

| Molar Mass | 462.49 g·mol⁻¹ | [1][3] |

| CAS Number | 887375-26-0 | [3] |

| SMILES | Cc1ccc2c(cccc2n1)NC--INVALID-LINK--(C)c3cc(cc4CCOc43)F)(C(F)(F)F)O | [6] |

| InChI Key | VJGFOYBQOIPQFY-XMMPIXPASA-N | [1][3][6] |

Pharmacokinetic and Pharmacodynamic Properties

This compound's design as a "soft" glucocorticoid agonist is reflected in its pharmacokinetic profile, which is geared towards localized activity with minimal systemic exposure.[7]

| Parameter | Description | Source |

| Mechanism of Action | Selective Glucocorticoid Receptor Agonist (SEGRA) | [1][2] |

| Key Characteristics | Binds with high affinity and selectivity to the human glucocorticoid receptor.[5][7] | [5][7] |

| Exhibits potent anti-inflammatory effects primarily through transrepression mechanisms.[2] | [2] | |

| Shows lower potential for gene transactivation, which is linked to side effects.[5][7] | [5][7] | |

| Metabolism | Rapidly metabolized by liver microsomes. | [7] |

| Systemic Exposure | Low bioavailability (9%) after topical administration. | [7] |

| Half-life | Short half-life of approximately 2 hours after intravenous administration. | [7] |

| Distribution | High volume of distribution and high hepatic clearance. After topical ocular administration, it is widely distributed into ocular tissues with measurable levels up to 24 hours.[7] | [7] |

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which broadly activate the receptor, this compound's selective action favors pathways that suppress inflammation while minimizing those associated with adverse effects.

The primary anti-inflammatory mechanism of glucocorticoids is transrepression . This involves the GR monomer binding to and inhibiting pro-inflammatory transcription factors such as NF-κB and AP-1, thereby preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[2]

Conversely, many side effects of glucocorticoids are attributed to transactivation , where the GR dimer binds to glucocorticoid response elements (GREs) on DNA, leading to the expression of various genes, some of which are linked to metabolic issues and increased intraocular pressure (IOP).[8]

This compound is proposed to preferentially engage in transrepression while being a partial or weaker agonist for transactivation.[5][8] This dissociation is key to its improved safety profile. For instance, it behaves as a partial agonist in inducing myocilin, a protein linked to steroid-induced glaucoma.[4][7] Furthermore, studies have shown that this compound can uniquely upregulate RelB, an anti-inflammatory member of the alternative NF-κB pathway, representing a novel mechanism of action compared to traditional steroids like dexamethasone (B1670325).[9]

Summary of Preclinical and Clinical Findings

This compound has been evaluated in numerous preclinical models and several clinical trials for ocular and dermatological inflammatory diseases.

Preclinical Efficacy

| Model Type | Key Findings | Comparison to Control | Source |

| In Vitro Human Ocular Cells | Potently inhibited the release of allergy-related and pro-inflammatory cytokines/chemokines (RANTES, IL-6, MCP-1, etc.).[10] | Efficacy was comparable to dexamethasone.[10] | [10] |

| In Vitro Corneal Epithelial Cells (Hyperosmolar Stress) | Inhibited hyperosmolar-induced cytokine release and MAPK (p38, JNK) pathway activation.[4] | Activity was comparable to dexamethasone.[4] | [4] |

| In Vivo Rabbit Dry Eye Model | Maintained tear volume and tear breakup time (TBUT) at baseline levels.[8] | Fully efficacious, similar to dexamethasone.[8] | [8] |

| In Vivo Rabbit Paracentesis Model | Attenuated clinical signs of inflammation and reduced protein and PGE₂ levels in aqueous fluid.[8] | As effective as dexamethasone in reducing inflammation; more effective at lowering protein levels.[8] | [8] |

| In Vivo Guinea Pig Allergic Conjunctivitis | Reduced clinical signs, eosinophil infiltration, and conjunctival mRNA levels of CCL5 and CCL11.[7] | More effective than dexamethasone at inducing eosinophil apoptosis.[7] | [7] |

| Canine PBMC & Skin Inflammation Model | Inhibited TNFα secretion with an IC₅₀ of ~0.2 nmol/L and showed anti-inflammatory efficacy in vivo.[11] | Comparable efficacy to triamcinolone (B434) acetonide but with a better safety profile (less skin thinning).[11] | [11] |

| Safety Profile | Demonstrated a reduced ability to increase intraocular pressure (IOP) in normotensive rabbits compared to dexamethasone.[4][5][7] | Superior ocular safety profile compared to dexamethasone.[4][5][7] | [4][5][7] |

Clinical Trial Overview

| Clinical Trial ID | Phase | Condition | Status (as of latest available info) | Source |

| NCT00944632 | Phase II | Atopic Dermatitis | Completed in 2010. | [1] |

| NCT00905450 | Phase II | Inflammation following Cataract Surgery | Completed in 2010. | [1] |

| Not specified | Phase III | Inflammation following Cataract Surgery | Completed in 2011. | [1] |

| NCT01289431 | Not specified | Allergic Conjunctivitis (Conjunctival Allergen Challenge model) | Last updated in 2020. | [1][12] |

| NCT01163643 | Not specified | Dry Eye Syndrome | Mentioned in a reference. | [5] |

Note: As of early 2017, results for several of these trials had not been publicly released.[1]

Key Experimental Protocols

The characterization of this compound involved a range of standardized in vitro and in vivo methodologies.

In Vitro Hyperosmolar Stress Model in Human Corneal Epithelial Cells (HCEpiC)

This model simulates the inflammatory conditions of dry eye disease.[4]

-

Cell Culture: Primary or transformed Human Corneal Epithelial Cells (HCEpiC) are cultured in appropriate media (e.g., EpiLife).

-

Induction of Stress: Cells are exposed to hyperosmolar media (e.g., 440 mOsM) for a set period (e.g., 24 hours) to induce an inflammatory response. Control cells are kept in normal osmolar media (e.g., 317 mOsM).

-

Treatment: Concurrently with the stress induction, cells are treated with various concentrations of this compound, a positive control (e.g., dexamethasone), or vehicle.

-

Endpoint Analysis:

-

Cytokine Release: Supernatants are collected, and the levels of key inflammatory mediators (e.g., IL-6, IL-8, TNF-α) are quantified using multiplex immunoassays (e.g., Luminex).[4]

-

Signaling Pathway Activation: Cell lysates are analyzed to measure the phosphorylation of MAPK pathway proteins (p38, JNK) or the transcriptional activity of NF-κB and AP-1, typically via ELISA-based kits.[4]

-

In Vivo Rabbit Model of Paracentesis-Induced Inflammation

This model is used to evaluate the acute anti-inflammatory effects of topically applied compounds.[8]

-

Animal Model: New Zealand White rabbits are used.

-

Treatment: Animals are pre-treated topically with this compound ophthalmic suspension (e.g., 0.1%, 0.5%, 1.0%), a positive control (e.g., 0.1% dexamethasone), or vehicle.

-

Induction of Inflammation: Ocular inflammation is induced by performing a paracentesis (a small incision into the anterior chamber of the eye).

-

Endpoint Analysis:

-

Clinical Signs: Ocular inflammation is scored clinically at various time points post-procedure.

-

Biomarker Analysis: Aqueous humor is collected, and levels of total protein and prostaglandins (B1171923) (e.g., PGE₂) are measured to quantify the inflammatory response.[8]

-

This compound (BOL-303242-X) is a novel, non-steroidal SEGRA with potent anti-inflammatory properties demonstrated across a variety of preclinical models. Its mechanism of action, which favors the transrepression of inflammatory genes over the transactivation of genes linked to side effects, positions it as a compound with a potentially superior safety profile compared to traditional corticosteroids, particularly concerning intraocular pressure. While clinical trials have been conducted for several ocular and dermatological indications, the public availability of comprehensive results remains limited. The data gathered to date strongly support the therapeutic potential of selective glucocorticoid receptor modulation for treating inflammatory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

ZK-245186 (Mapracorat): A Deep Dive into its Discovery and Development as a Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-245186, also known as Mapracorat, is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist that emerged from research efforts to develop safer anti-inflammatory therapies.[1][2][3] Glucocorticoids are highly effective in treating inflammatory diseases, but their clinical use is often limited by a range of side effects.[1] The discovery of ZK-245186 was driven by the growing understanding of the molecular mechanisms of GR action, particularly the concept of separating the receptor's gene activation (transactivation) and gene repression (transrepression) functions.[1] It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the undesirable side effects are linked to transactivation.[1][4] ZK-245186 was designed as a "dissociated" agonist, aiming to preferentially induce transrepression and thereby retain therapeutic efficacy with an improved safety profile.[1] This technical guide provides a comprehensive overview of the discovery and development history of ZK-245186, detailing its pharmacological properties, mechanism of action, and clinical evaluation.

Discovery and Preclinical Development

The discovery of ZK-245186 was the result of a targeted effort to identify non-steroidal GR ligands with a dissociated profile.[1] Researchers sought compounds that would selectively induce the transrepression functions of the GR while having minimal to no transactivating activity.[1]

Pharmacological Profile

ZK-245186 is a potent anti-inflammatory agent with a demonstrated efficacy in various in vitro and in vivo models of inflammation.[1][5] Its pharmacological activity is characterized by the inhibition of pro-inflammatory cytokine secretion and T-cell proliferation.[1]

Data Presentation: In Vitro Pharmacology of ZK-245186

| Parameter | Target | Cell Type | Value | Reference |

| Binding Affinity (CF) | Glucocorticoid Receptor (GR) | - | 1.9 ± 0.5 | [6] |

| Mineralocorticoid Receptor (MR) | - | 45 ± 11.8 | [6] | |

| Progesterone Receptor (PR) | - | No binding | [6] | |

| Androgen Receptor (AR) | - | No binding | [6] | |

| Functional Activity (IC50) | IL-6 Inhibition | Human Corneal Epithelial Cells | 0.97 nM | |

| MCP-1 Inhibition | Human Corneal Epithelial Cells | Not specified | ||

| TNF-α Inhibition | Canine Peripheral Blood Mononuclear Cells | ~0.2 nM | [7] | |

| Collagenase Promoter Activity | - | 1.6 nmol·L⁻¹ | ||

| Transactivation (EC50) | MMTV Promoter | - | >1000 nmol·L⁻¹ | [6] |

CF (Competition Factor) is defined as the IC50 of the test compound divided by the IC50 of the reference compound (dexamethasone for GR). A higher CF value indicates lower affinity.

Mechanism of Action: Selective Glucocorticoid Receptor Agonism

The primary mechanism of action of ZK-245186 is its selective activation of the glucocorticoid receptor. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Traditional glucocorticoids cause the GR to form homodimers, which then bind to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of various genes, many of which are associated with side effects.[1] In contrast, ZK-245186 is thought to favor a monomeric conformation of the GR. This monomeric GR does not efficiently bind to GREs but can interact with and inhibit other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression.[1][4][8] This process, known as transrepression, is the basis for the anti-inflammatory effects of ZK-245186.[1][4]

Preclinical Safety and Efficacy

In vivo studies in animal models of inflammatory skin conditions, such as irritant and allergic contact dermatitis, demonstrated that topically applied ZK-245186 has potent anti-inflammatory efficacy comparable to classical glucocorticoids like mometasone (B142194) furoate.[1] Crucially, ZK-245186 exhibited a significantly better safety profile, with a lower potential for inducing skin atrophy, a common side effect of topical steroids.[1]

Experimental Protocols

In Vivo Model: Mouse Contact Hypersensitivity

A standard and relevant preclinical model for evaluating the efficacy of topical anti-inflammatory agents is the mouse model of contact hypersensitivity.

Methodology:

-

Sensitization: On day 0, a sensitizing agent, such as dinitrofluorobenzene (DNFB) or picryl chloride, is applied to a shaved area of the mouse's abdomen or back.[9][10] A typical solution would be 0.5% DNFB in a vehicle of acetone (B3395972) and olive oil (4:1 ratio).[10]

-

Challenge: On day 5, a lower concentration of the same sensitizing agent (e.g., 0.2% DNFB) is applied to the ears of the mice.[9]

-

Treatment: The test compound, ZK-245186 ointment, or a vehicle control is applied topically to the ears shortly after the challenge.[9]

-

Evaluation: Ear swelling is measured at 24 and 48 hours post-challenge using a micrometer. The difference in ear thickness before and after the challenge serves as a measure of the inflammatory response. The efficacy of the treatment is determined by the percentage of inhibition of ear swelling compared to the vehicle-treated group.[9]

Clinical Development

ZK-245186 (this compound) has undergone clinical evaluation for several inflammatory conditions, primarily in topical formulations for dermatological and ophthalmic indications.[2][3]

A Phase 2, double-blind, randomized, vehicle-controlled study (NCT01359787) was conducted to evaluate the efficacy and safety of three different concentrations of this compound ointment in subjects with atopic dermatitis.[11][12] The study, which enrolled 197 participants, was completed in September 2011.[11] Another open-label study in Japan (Study 15519) assessed the adrenal suppression potential of this compound 0.1% ointment in adults with atopic dermatitis and was completed in April 2012.[13]

For ophthalmic indications, a Phase 2 dose-ranging study (NCT01289431) evaluated the safety and efficacy of a this compound ophthalmic formulation in subjects with allergic conjunctivitis and was completed in April 2011.[3] Additionally, a study (NCT00905450) evaluated this compound versus vehicle for the treatment of inflammation following cataract surgery.[3]

As of late 2025, the publicly available clinical trial data does not indicate progression to Phase 3 trials for atopic dermatitis. The development for this indication may have been discontinued (B1498344) or is pending further evaluation.

Conclusion

ZK-245186 (this compound) represents a significant advancement in the field of glucocorticoid research, embodying the principles of a selective glucocorticoid receptor agonist. Its discovery and preclinical development have provided strong evidence for the feasibility of dissociating the anti-inflammatory effects of GR activation from some of the undesirable side effects. The compound demonstrated potent anti-inflammatory activity with a favorable safety profile in preclinical models. While it has progressed to Phase 2 clinical trials for atopic dermatitis and other inflammatory conditions, its future clinical development trajectory remains to be fully elucidated. The story of ZK-245186 underscores the potential of targeting specific GR-mediated pathways to develop safer and more effective anti-inflammatory therapies.

References

- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. reveragen.com [reveragen.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 13. Atopic Dermatitis || Eczema | Study 15519 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

Mapracorat: A Technical Whitepaper on a Selective Glucocorticoid Receptor Agonist (SEGRA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mapracorat (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal Selective Glucocorticoid Receptor Agonist (SEGRA) engineered to dissociate the anti-inflammatory effects of traditional glucocorticoids from their associated adverse effects. Classical glucocorticoids exert their action through two primary mechanisms: transactivation, which is linked to metabolic side effects, and transrepression, which is largely responsible for their anti-inflammatory properties. This compound binds with high affinity and selectivity to the human glucocorticoid receptor (GR), preferentially mediating the transrepressive pathway.[1][2] Its unique mechanism involves not only the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1 but also the upregulation of key anti-inflammatory proteins, including MAP Kinase Phosphatase-1 (MKP-1) and RelB.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to Selective Glucocorticoid Receptor Agonism

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical utility is often limited by a range of side effects, such as increased intraocular pressure, skin atrophy, and metabolic disturbances.[4][5] These effects are primarily mediated by the glucocorticoid receptor, a ligand-dependent transcription factor.[6] The discovery that the anti-inflammatory actions (transrepression) and many adverse effects (transactivation) are mediated by distinct molecular interactions has driven the development of SEGRAs.[7][8] These compounds aim to retain the therapeutic benefits of glucocorticoids while minimizing their side-effect profile by selectively modulating GR conformation to favor transrepression.[7] this compound is a leading example of this class, having been evaluated in clinical trials for topical treatment of inflammatory ocular and skin conditions.[4][9]

Molecular Mechanism of Action

Upon binding its ligand, the GR can modulate gene expression through two main pathways. This compound's selectivity is rooted in its ability to induce a GR conformation that preferentially engages in transrepression.

Transactivation vs. Transrepression

-

Transactivation: In this pathway, the ligand-bound GR homodimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, directly activating their transcription.[8][10] This process is associated with many of the metabolic and endocrine side effects of glucocorticoids.[7]

-

Transrepression: This mechanism involves the GR monomer interfering with the activity of other transcription factors, notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[6] By tethering to these pro-inflammatory factors, the GR blocks their ability to transcribe inflammatory genes, such as those for cytokines and chemokines.[7] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5]

This compound is designed to be a potent mediator of transrepression while being a less effective inducer of transactivation, which contributes to its improved safety profile, particularly the reduced risk of elevating intraocular pressure.[2]

Upregulation of Anti-Inflammatory Mediators

Beyond classical transrepression, this compound employs distinct mechanisms to resolve inflammation:

-

MAPK Phosphatase-1 (MKP-1) Augmentation: this compound enhances the expression of MKP-1, a critical negative regulator of the MAP kinase (MAPK) signaling pathways. By dephosphorylating and deactivating p38 MAPK, MKP-1 shortens the activation course of this key pro-inflammatory pathway, thereby inhibiting the production of mediators like TNF-α and prostaglandin (B15479496) E2 (PGE2).

-

RelB Upregulation: Uniquely compared to traditional steroids, this compound has been shown to upregulate RelB, an anti-inflammatory member of the alternative NF-κB pathway.[3] This provides an additional, distinct mechanism for controlling inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding and Functional Selectivity

| Parameter | Receptor | Value / Description | Assay Type | Reference |

|---|---|---|---|---|

| Binding Affinity | Human Glucocorticoid Receptor (GR) | High, comparable to Dexamethasone | Radioligand Binding Assay | [2] |

| Receptor Selectivity | Progesterone Receptor (PR) | Low Affinity | Competitive Binding Assay | [2] |

| Mineralocorticoid Receptor (MR) | Low Affinity | Competitive Binding Assay | [2] | |

| Androgen Receptor (AR) | No Activity | Transactivation Assay | [2] |

| | Estrogen Receptor α (ERα) | No Activity | Transactivation Assay |[2] |

Table 2: In Vitro Anti-Inflammatory Potency (IC₅₀ Values)

| Target Mediator | Cell Type | Stimulus | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| TNF-α | Canine PBMCs | LPS | ~0.2 | |

| IL-6 | Human Corneal Epithelial Cells | Hyperosmolar Stress | ~0.97 | |

| IL-6 | Human Conjunctival Fibroblasts | IL-1β | ~2 | [9] |

| IL-8 | Human Conjunctival Fibroblasts | IL-1β | ~4 | [9] |

| MCP-1 | Human Conjunctival Fibroblasts | IL-1β | ~7 | [9] |

| G-CSF | Human Conjunctival Fibroblasts | IL-1β | ~7 | [9] |

| Multiple Cytokines | Human Conjunctival Cells | IL-4/IL-13 + TNF-α | Significant inhibition at 10 nM | |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a labeled ligand.

-

Principle: A constant concentration of a radiolabeled or fluorescently labeled GR agonist (e.g., [³H]-dexamethasone or a fluorescent ligand) is incubated with a source of GR (e.g., purified recombinant protein or cell lysate).[3] The unlabeled test compound (this compound) is added in increasing concentrations. The concentration of the test compound that displaces 50% of the labeled ligand is the IC₅₀, which can be used to calculate the inhibitory constant (Ki).

-

Materials:

-

GR Source: Purified recombinant human GR or cell lysate from cells overexpressing GR.

-

Labeled Ligand: e.g., [³H]-dexamethasone or Fluormone™ GS Red.[2]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier like BSA to reduce non-specific binding.

-

Separation System: Multi-well filter plates (e.g., glass fiber) to separate bound from free ligand.

-

Detection System: Scintillation counter (for radioligands) or fluorescence polarization reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a multi-well plate, add the GR preparation, the fixed concentration of labeled ligand, and the various concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).[2]

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound ligand.

-

Quantify the bound labeled ligand remaining on the filter using the appropriate detection system.

-

Plot the percentage of bound ligand against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vitro Cytokine Release Assay

This assay measures the ability of this compound to inhibit the production and secretion of inflammatory cytokines from immune or structural cells.

-

Principle: Cells are stimulated with an inflammatory agent (e.g., LPS, TNF-α) in the presence or absence of this compound. After an incubation period, the concentration of cytokines in the cell culture supernatant is quantified.

-

Materials:

-

Cells: e.g., Human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages, human corneal epithelial cells, or human conjunctival fibroblasts.[9]

-

Stimulus: Lipopolysaccharide (LPS), IL-1β, TNF-α, or hyperosmolar media.[9]

-

Test Compound: this compound, serially diluted.

-

Culture Medium and Plates.

-

Quantification Kit: ELISA or multiplex immunoassay (e.g., Luminex) for target cytokines (e.g., TNF-α, IL-6, IL-8, MCP-1).[9]

-

-

Procedure:

-

Seed cells in a multi-well culture plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Add the inflammatory stimulus to the wells (except for unstimulated controls).

-

Incubate for a period sufficient for cytokine production (e.g., 18-24 hours).

-

Collect the culture supernatant.

-

Measure the concentration of cytokines in the supernatant according to the manufacturer's protocol for the chosen immunoassay.

-

Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.

-

Western Blotting for MKP-1 and RelB Expression

This protocol is used to detect changes in the protein levels of MKP-1 and RelB following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Cell Treatment & Lysis: Treat cells (e.g., RAW 264.7 macrophages or human keratocytes) with stimulus (e.g., LPS) in the presence or absence of this compound for the desired time.[3] Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MKP-1, RelB, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to the loading control to determine relative protein expression.

-

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This method quantifies changes in the gene expression of inflammatory mediators in response to this compound.

-

Principle: RNA is extracted from treated cells, reverse-transcribed into complementary DNA (cDNA), and then the amount of specific target cDNA is amplified and quantified in real-time using a fluorescent dye or probe.

-

Procedure:

-

Cell Treatment: Treat cells as described in the cytokine release assay (Section 4.2).

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT)s.

-

qPCR Reaction: Set up qPCR reactions in a multi-well plate containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, CCL5) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence increase at each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

-

Conclusion

This compound represents a significant advancement in the field of anti-inflammatory therapeutics. As a selective glucocorticoid receptor agonist, its molecular mechanism is tailored to maximize anti-inflammatory efficacy through transrepression while minimizing the transactivation-associated side effects common to traditional corticosteroids. Preclinical data robustly support its potency in downregulating a wide array of inflammatory mediators across multiple cell types and in vivo models. The detailed protocols provided herein offer a framework for the continued investigation and evaluation of this compound and other next-generation SEGRAs in drug development pipelines.

References

- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]

- 5. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. medchemexpress.com [medchemexpress.com]

Mapracorat: A Deep Dive into its Anti-Inflammatory Mechanism via Pro-inflammatory Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Mapracorat (also known as BOL-303242-X or ZK 245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved safety profile compared to traditional corticosteroids.[1][2][3] This technical guide explores the core mechanism of this compound's action, focusing on its robust inhibition of pro-inflammatory cytokines. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound exerts its anti-inflammatory effects by binding selectively to the glucocorticoid receptor (GR).[2] Unlike classical glucocorticoids, which can lead to undesirable side effects through broad gene activation (transactivation), SEGRAs like this compound are designed to preferentially engage in a mechanism called transrepression.[1][2] This process interferes with the activity of pro-inflammatory transcription factors, thereby suppressing the expression of genes involved in the inflammatory cascade.

The primary pathways influenced by this compound include:

-

Inhibition of Transcription Factors: The this compound-GR complex inhibits the transcriptional activity of key pro-inflammatory factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This is achieved through a tethering mechanism or by competing for nuclear co-activators.[1]

-

Modulation of MAPK Pathways: this compound has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are mitogen-activated protein kinases (MAPKs) crucial for regulating the production of pro-inflammatory cytokines.[1][4]

-

Upregulation of Anti-Inflammatory Proteins: this compound's mechanism also involves the potentiation of endogenous anti-inflammatory regulators. It enhances the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which deactivates p38, and upregulates RelB, an anti-inflammatory member of the NF-κB family.[4][5]

Quantitative Data on Cytokine Inhibition

This compound has demonstrated potent, dose-dependent inhibition of a wide range of pro-inflammatory cytokines and chemokines across various in vitro models. Its potency is often comparable to that of dexamethasone, a classical glucocorticoid.

Table 1: IC50 Values for this compound in Human Corneal Epithelial Cells (HCEpiC) Stimulus: Hyperosmolar Conditions (440 mOsm)

| Cytokine | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Significance |

| IL-6 | 0.97 | 0.38 | Not significantly different[1] |

| MCP-1 | Not specified | Not specified | - |

Table 2: IC50 Values for this compound in Human Conjunctival Epithelial Cells (HConEpiC) Stimulus: IL-4 + TNF-α

| Cytokine/Chemokine | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Significance |

| Eotaxin-3 | 2.0 ± 1.2 | 16.1 ± 12.9 | Not significantly different[6] |

| IL-6 | 7.2 ± 3.9 | 11.8 ± 2.5 | Not significantly different[6] |

| MCP-1 | 3.0 ± 0.04 | 1.0 ± 0.1 | Not significantly different[6] |

| RANTES | 2.7 ± 1.0 | 14.2 ± 7.5 | Not significantly different[6] |

| CTACK | 3.1 ± 1.8 | 8.6 ± 7.0 | Not significantly different[6] |

| IL-8 | 3.0 ± 1.8 | 11.9 ± 8.5 | Not significantly different[6] |

| ICAM-1 | 0.56 ± 0.27 | 0.75 ± 0.36 | Not significantly different[6] |

Table 3: Inhibition Data in LPS-Stimulated Raw 264.7 Macrophages

| Cytokine | This compound Concentration | Observation |

| GM-CSF | 10 nM | Significant inhibition observed[4] |

| GM-CSF | 100 nM | Maximal inhibition reached[4] |

| TNF-α | 100 nM | Significant inhibition within 4 hours[4] |

Experimental Protocols

The anti-inflammatory effects of this compound have been characterized using a variety of robust experimental models and techniques.

-

Cell Lines:

-

Human Corneal Epithelial Cells (HCEpiC): Used to model ocular surface inflammation, particularly in the context of dry eye disease.[1]

-

Human Conjunctival Epithelial Cells (HConEpiC) and Fibroblasts (HConF): Employed to study allergic and inflammatory responses in the conjunctiva.[6][7]

-

Raw 264.7 Macrophages: A murine macrophage cell line used to investigate inflammatory responses to stimuli like lipopolysaccharide (LPS).[4]

-

Human Keratocytes: Primary cells used to study inflammatory mechanisms in the cornea.[5]

-

-

Inflammatory Stimuli:

-

Hyperosmolar Media: To mimic the osmotic stress characteristic of dry eye disease, cells were cultured in media with elevated osmolarity (e.g., 440 mOsM).[1][8]

-

Cytokine Cocktails: Combinations of cytokines such as Interleukin-4 (IL-4) or Interleukin-13 (IL-13) plus Tumor Necrosis Factor-alpha (TNF-α) were used to simulate an allergic inflammatory environment.[6][7]

-

Lipopolysaccharide (LPS): Used to induce a strong inflammatory response in macrophages via Toll-like receptor 4 (TLR4) signaling.[4]

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine used as a provoking agent.[5]

-

-

Luminex Multiplex Bead Technology: This high-throughput method was frequently used for the simultaneous measurement of multiple cytokines and chemokines (e.g., IL-6, IL-8, MCP-1, RANTES) in cell culture media.[1][6][7][8] Briefly, media samples are incubated with antibody-coated beads, followed by detection antibodies, allowing for the quantification of several analytes from a small sample volume.[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Utilized for measuring the concentration of specific proteins, such as prostaglandin (B15479496) E2 (PGE2), and for assessing the DNA binding activity of transcription factors like NF-κB.[4][5]

-

Western Blotting: Employed to determine the protein levels of key signaling molecules, including RelA and RelB of the NF-κB family, to elucidate mechanistic pathways.[5]

-

Reporter Gene Assays: Used to assess the transcriptional activity of NF-κB and AP-1.[1] This involves transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the transcription factor of interest.

-

Cell-Based ELISA for MAPK Phosphorylation: This method was used to determine the phosphorylation state of MAPKs like p38 and JNK, providing insight into the activation status of these signaling pathways.[1]

Evidence from In Vivo Models

Studies in animal models of allergic conjunctivitis have corroborated the in vitro findings. In ovalbumin-sensitized guinea pigs, topical administration of this compound after an allergen challenge was effective in:

-

Reducing clinical signs of the late-phase ocular allergic reaction.[3][9]

-

Decreasing the infiltration of eosinophils into the conjunctiva.[9]

-

Lowering the conjunctival mRNA levels and protein expression of key chemokines (CCL5, CCL11) and pro-inflammatory cytokines (IL-1β, TNF-α).[3][9][10]

These results confirm that this compound effectively prevents both the early and late phases of the allergic response at the ocular level.[2]

Conclusion

This compound is a potent inhibitor of pro-inflammatory cytokine production, acting through a selective, transrepressive mechanism on the glucocorticoid receptor. It effectively downregulates key inflammatory signaling pathways involving NF-κB, AP-1, and MAPKs, while also upregulating endogenous anti-inflammatory proteins. Quantitative data from multiple in vitro models demonstrate its efficacy is comparable to traditional steroids like dexamethasone. These mechanistic attributes, coupled with evidence of a favorable safety profile regarding side effects like increased intraocular pressure, position this compound as a promising therapeutic candidate for a range of inflammatory ocular and skin diseases.[2][3][9]

References

- 1. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Vision: this compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]

- 9. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

The Role of Mapracorat in MAP Kinase Phosphatase-1 (MKP-1) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapracorat (BOL-303242-X, ZK245186) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] A key mechanism underlying its anti-inflammatory action is the augmentation of MAP kinase phosphatase-1 (MKP-1) expression.[4][5] This guide provides an in-depth technical overview of the role of this compound in modulating MKP-1 expression, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and MKP-1

This compound is a selective ligand for the glucocorticoid receptor (GR), designed to dissociate the transrepression and transactivation activities of the receptor.[2][6] This selectivity is thought to contribute to its reduced side-effect profile.[1][6] Its anti-inflammatory effects are mediated, at least in part, through the inhibition of pro-inflammatory signaling cascades, a process in which MKP-1 plays a crucial role.[4][6]

MKP-1, also known as dual-specificity phosphatase 1 (DUSP1), is a critical negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] Specifically, MKP-1 dephosphorylates and inactivates key inflammatory kinases such as p38 and c-Jun N-terminal kinase (JNK).[4][8][9] By upregulating MKP-1, this compound effectively dampens the inflammatory response orchestrated by these MAPK pathways.

Mechanism of Action: this compound's Influence on MKP-1

This compound enhances MKP-1 expression, particularly in the presence of an inflammatory stimulus.[5] While this compound alone may not significantly induce MKP-1, its presence markedly potentiates the induction of MKP-1 in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[5] This augmented MKP-1 expression leads to a more rapid deactivation of p38 and its downstream targets, thereby shortening the duration of the inflammatory signal.[4]

The induction of MKP-1 by glucocorticoid receptor agonists like this compound is a multi-faceted process involving:

-

Transcriptional Upregulation: The glucocorticoid receptor, when activated by this compound, can increase the transcription of the MKP-1 gene. This is thought to occur through a "tethering" mechanism, where the GR complex interacts with other transcription factors, such as AP-1 and NF-κB, at the MKP-1 promoter, rather than through direct binding to a glucocorticoid response element (GRE).[6]

-

Post-Translational Stabilization: Glucocorticoids have been shown to attenuate the proteasomal degradation of the MKP-1 protein, leading to its accumulation within the cell.[10][11][12] This dual action of increasing synthesis and decreasing degradation ensures a robust and sustained level of this key anti-inflammatory protein.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on inflammatory mediators and signaling molecules, primarily through its influence on the MKP-1 pathway.

| Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators | |

| Mediator | Effect of this compound |

| GM-CSF Production | Potent inhibition in LPS-stimulated Raw 264.7 macrophages.[5] |

| TNF-α Production | Potent inhibition in LPS-stimulated Raw 264.7 macrophages.[4][5] |

| COX-2 Expression | Substantial attenuation in LPS-stimulated macrophages.[5] |

| Prostaglandin E2 (PGE2) Production | Substantial attenuation in LPS-stimulated macrophages.[5] |

| IL-6, IL-8, MCP-1 Release | Inhibition in hyperosmolar-stimulated human corneal epithelial cells, with comparable activity and potency to dexamethasone.[6] |

| Concentration Range for Substantial Inhibition | 10-100 nM [5] |

| Table 2: Effects of this compound on MAPK Signaling Components | |

| Signaling Molecule | Effect of this compound Pre-treatment |

| MKP-1 Expression | Markedly enhanced in LPS-stimulated Raw 264.7 macrophages, with potency similar to dexamethasone.[4][5] |

| p38 Activation | Shortened activation course following LPS stimulation.[4][5] |

| MK-2 (p38 downstream target) Activation | Shortened activation course following LPS stimulation.[5] |

| JNK Activation | Suppression of hyperosmolarity-induced phosphorylation in human corneal epithelial cells.[6] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols used to investigate the role of this compound in MKP-1 expression.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for Raw 264.7, supplemented with fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

-

Treatment Protocol:

-

Cells are seeded in multi-well plates at a predetermined density.

-

Prior to stimulation, cells are often pre-treated with varying concentrations of this compound (e.g., 1-1000 nM) or a vehicle control for a specified duration (e.g., 1-2 hours).

-

Inflammatory stimulus is then added. This can be LPS (e.g., 100 ng/mL) for macrophage studies or hyperosmolar media for corneal epithelial cell studies.[5][6]

-

Cells or culture supernatants are harvested at various time points post-stimulation for downstream analysis.

-

Western Blotting for Protein Expression and Phosphorylation

-

Purpose: To quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., MKP-1, p38, JNK).

-

Methodology:

-

Cell Lysis: Treated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies specific for MKP-1, total p38, phospho-p38, etc.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Purpose: To measure the mRNA levels of MKP-1 and pro-inflammatory cytokine genes.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with gene-specific primers for MKP-1, TNF-α, etc., and a housekeeping gene (e.g., GAPDH) for normalization. A SYBR Green or TaqMan-based detection method is typically used.

-

Analysis: Relative gene expression is calculated using the ΔΔCt method.

-

ELISA for Cytokine Quantification

-

Purpose: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Methodology:

-

Culture supernatants from treated cells are collected.

-

A commercial ELISA kit specific for the cytokine of interest is used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

-

Visualization of Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway for MKP-1 induction.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound exerts significant anti-inflammatory effects through the strategic upregulation of MKP-1. By enhancing both the transcription and protein stability of MKP-1, this compound effectively curtails the activity of pro-inflammatory MAPK pathways, leading to a reduction in the production of inflammatory mediators.[4][5][10][11] The detailed protocols and pathways outlined in this guide provide a framework for further research into the therapeutic potential of this compound and other selective glucocorticoid receptor agonists in the treatment of inflammatory diseases.

References

- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of this compound, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAP kinase phosphatase-1, a gatekeeper of the acute innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAP kinase phosphatase-1, a critical negative regulator of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]

- 11. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]

Early Phase Clinical Trial Results and Preclinical Profile of Mapracorat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapracorat (BOL-303242-X, formerly ZK245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of various inflammatory skin and ocular disorders. As a SEGRA, this compound was designed to retain the potent anti-inflammatory properties of traditional glucocorticoids while minimizing the side effects associated with their use, such as increased intraocular pressure. This technical guide synthesizes the available data from early-phase clinical trials and significant preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows. While this compound has undergone Phase 1, 2, and 3 clinical trials for conditions including psoriasis, atopic dermatitis, allergic conjunctivitis, and post-operative ocular inflammation, the full results of many of these studies have not been publicly released. This document compiles the accessible information to provide a comprehensive overview for the scientific community.

Introduction

Glucocorticoids are highly effective anti-inflammatory agents, but their long-term use is limited by a range of side effects. This compound emerged as a promising therapeutic candidate by selectively binding to the glucocorticoid receptor (GR) and primarily mediating its anti-inflammatory effects through transrepression of pro-inflammatory genes, with less transactivation activity that is linked to adverse effects.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory activity, comparable to that of classical steroids like dexamethasone, in various in vitro and in vivo models of inflammation.[3][4] Several clinical trials have been completed to evaluate its efficacy and safety in humans.[1][3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data for this compound, primarily from preclinical and in vitro experiments, due to the limited publication of detailed clinical trial results.

Table 1: Preclinical In Vitro Anti-Inflammatory Activity

| Parameter | Cell Type | Stimulus | Effect of this compound | Control | Source |

| TNFα Secretion (IC50) | Canine Peripheral Blood Mononuclear Cells (PBMCs) | --- | ~0.2 nmol/L | --- | [5] |

| Cytokine Release (Eotaxin-1, IL-6, IL-8, MCP-1, RANTES) | Human Conjunctival Fibroblasts (HConF) | IL-13 + TNF-α | Significant inhibition at 10 nM | Dexamethasone (comparable efficacy) | [4] |

| Cytokine/Chemokine Release (RANTES, CTACK, GM-CSF, IL-6, IP-10, MCP-1) | Human Conjunctival Epithelial Cells (HConEpiC) | IL-4 + TNF-α | Significant inhibition at 10 nM for most analytes | Dexamethasone (comparable efficacy) | [4] |

| Eotaxin-3 Levels | Human Conjunctival Epithelial Cells (HConEpiC) | IL-4 + TNF-α | Significant decrease at 3, 10, 30, 100, and 300 nM | Dexamethasone (significant decrease at 30, 100, and 300 nM) | [4] |

| Inflammatory Mediator Production (GM-CSF, TNF-α, PGE₂) | Raw 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition (substantial at 10-100 nM) | --- | [6] |

Table 2: Overview of Early-Phase Clinical Trials

| Trial Identifier | Phase | Condition | Intervention | Primary Outcome Measures | Status (as of last update) | Source |

| NCT03399526 | 1 | Plaque-type Psoriasis | This compound 0.1% ointment vs. 4 reference products | Psoriatic infiltrate thickness (PIT) measured by ultrasound | Completed | [7][8] |

| NCT01359787 | 2 | Atopic Dermatitis | This compound ointment (3 concentrations) vs. vehicle | Efficacy and safety evaluation | Completed | [9][10] |

| NCT01289431 | 2 | Allergic Conjunctivitis | This compound ophthalmic formulation vs. vehicle | Ocular itching and conjunctival redness | Completed | [5][11] |

| NCT01736462 | 1 | Healthy Subjects | This compound ophthalmic suspension, 3% | Corneal endothelial cell density changes | Completed | [12] |

| NCT01298752 | 3 | Ocular Inflammation and Pain Following Cataract Surgery | This compound ophthalmic suspension, 3% vs. vehicle | Proportion of subjects with complete resolution of anterior chamber cells; ocular pain score | Terminated | [13][14] |

| NCT01230125 | --- | Ocular Inflammation Following Cataract Surgery | This compound ophthalmic suspension, 3% vs. vehicle | Percentage of participants with complete resolution of anterior chamber cells and flare | --- | [15] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. As a GR agonist, it promotes the transrepression of pro-inflammatory transcription factors.

NF-κB Signaling Pathway

This compound demonstrates a dual mechanism on the NF-κB pathway. It partially attenuates the classical (pro-inflammatory) pathway, similar to traditional steroids. Uniquely, it also upregulates RelB, an anti-inflammatory member of the alternative NF-κB pathway, providing a novel anti-inflammatory mechanism.[16][17]

MAPK Signaling Pathway

This compound inhibits the activation of p38 and JNK MAPKs, which in turn reduces the transcriptional activity of AP-1 and contributes to the suppression of NF-κB.[18] This effect is partly mediated by enhancing the expression of MAP Kinase Phosphatase-1 (MKP-1), a negative regulator of MAPKs.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Psoriasis | Study 16599 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. This compound Ophthalmic Suspension, 3% for the Treatment of Ocular Inflammation Following Cataract Surgery | Clinical Research Trial Listing [centerwatch.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Mapracorat: A Deep Dive into its Potential Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapracorat (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for its therapeutic potential in inflammatory skin conditions, most notably atopic dermatitis. As a SEGRA, this compound is designed to preferentially mediate the transrepressive actions of the glucocorticoid receptor (GR), which are associated with anti-inflammatory effects, while minimizing the transactivational activities linked to some of the undesirable side effects of traditional corticosteroids.[1] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential in dermatology, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects through selective binding to the glucocorticoid receptor, leading to the modulation of downstream signaling pathways. A key aspect of its mechanism is the differential regulation of gene expression, favoring the repression of pro-inflammatory genes over the activation of genes associated with metabolic side effects.

Modulation of the MAPK Signaling Pathway